Basmisanil

Descripción general

Descripción

Basmisanil (also known as RG-1662 and RO5186582) is a highly selective inverse agonist/negative allosteric modulator of α5 subunit-containing GABAA receptors . It has been under development by Roche for the treatment of cognitive impairment associated with Down syndrome . It has also been used in trials studying the treatment and basic science of Down Syndrome .

Molecular Structure Analysis

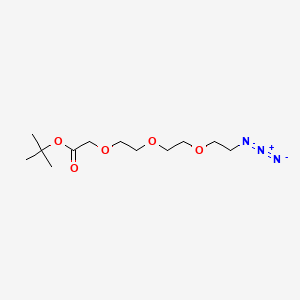

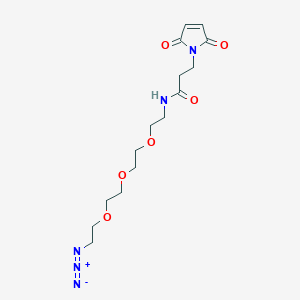

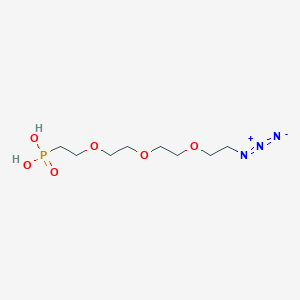

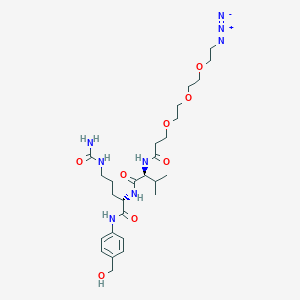

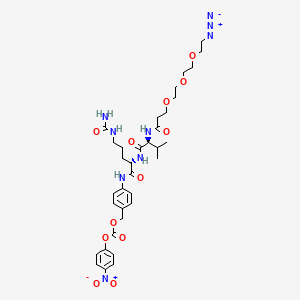

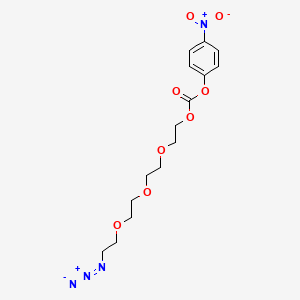

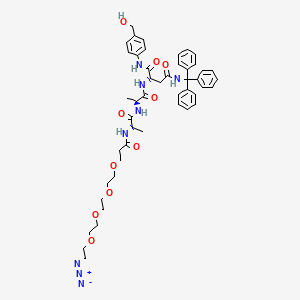

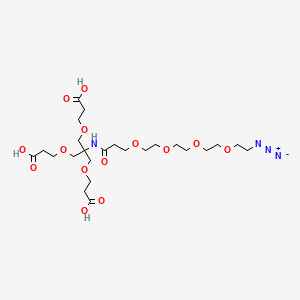

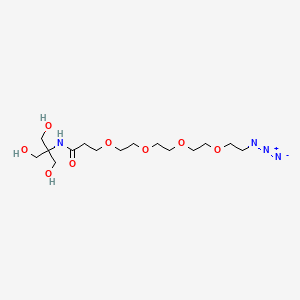

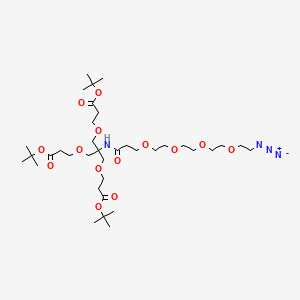

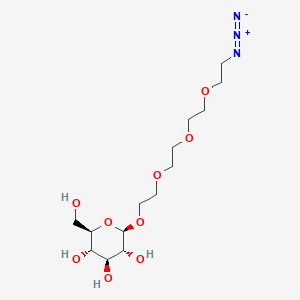

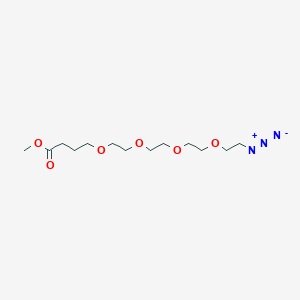

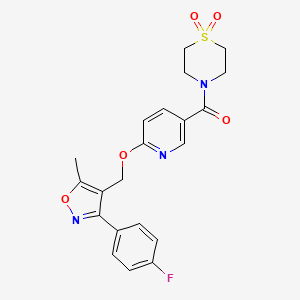

The molecular formula of this compound is C21H20FN3O5S . The molecular weight is 445.47 g/mol .Chemical Reactions Analysis

This compound is a negative allosteric modulator of α5 subunit-containing GABAA receptors . It selectively binds to α5 over α1, α2, or α3 subunit-containing GABAA receptors .Aplicaciones Científicas De Investigación

Tratamiento de la Disfunción Cognitiva

Basmisanil se ha utilizado en ensayos de Fase II para la discapacidad intelectual en el síndrome de Down y el deterioro cognitivo asociado con la esquizofrenia {svg_1}. Es un modulador alostérico negativo de GABAA‐α5 altamente selectivo, que juega un papel modulador clave en la cognición {svg_2}.

Tratamiento de Trastornos

Además de la disfunción cognitiva, this compound también se está investigando por su potencial para tratar otros trastornos {svg_3}. La naturaleza exacta de estos trastornos no está especificada, pero probablemente estén relacionados con la función cognitiva o la salud neurológica {svg_4}.

Farmacología Preclínica

This compound ha sido ampliamente estudiado en farmacología preclínica {svg_5}. Se ha demostrado que es el modulador alostérico negativo del receptor GABAA‐α5 más selectivo descrito hasta ahora {svg_6}.

Estudio de Ocupación In Vivo

This compound se ha utilizado en estudios de ocupación in vivo en ratas {svg_7}. Estos estudios mostraron un compromiso de objetivo dependiente de la dosis y se utilizaron para establecer la relación de exposición plasmática con la ocupación del receptor {svg_8}.

Estudios de EEG

Un estudio exploratorio de EEG proporcionó evidencia de la actividad funcional de this compound en el cerebro humano {svg_9}. Esto sugiere que this compound tiene un perfil ideal para investigar los posibles beneficios clínicos de la modulación negativa del receptor GABAA‐α5 {svg_10}.

Estudios de Efecto de los Alimentos

This compound ha sido estudiado por su efecto sobre los alimentos {svg_11}. Se ha descrito previamente un modelo biofarmacéutico basado en la fisiología (PBBM) para tabletas dosificadas en estado alimentado {svg_12}. El modelo capturó bien los aumentos menos que proporcionales en la exposición a dosis más altas e indicó que la absorción estaba limitada por la velocidad de disolución por debajo de 200 mg, mientras que la solubilidad era limitante para dosis más altas {svg_13}.

Mecanismo De Acción

Target of Action

Basmisanil, also known by its developmental codes RG-1662 and RO5186582, is a highly selective inverse agonist/negative allosteric modulator of α5 subunit-containing GABA A receptors . These receptors have been shown to play a key modulatory role in cognition and represent a promising drug target for cognitive dysfunction .

Mode of Action

This compound binds to recombinant human GABA A -α5 receptors with a 5 nM affinity and more than 90-fold selectivity versus α1, α2, and α3 subunit-containing receptors . It inhibits GABA-induced currents at GABA A -α5 yet has little or no effect at the other receptor subtypes .

Biochemical Pathways

It is known that the compound works by attenuating gabaergic function and restoring the excitatory/inhibitory balance . This is achieved through its negative modulation of the GABA A -α5 receptor.

Pharmacokinetics

An in vivo occupancy study in rats showed dose-dependent target engagement and was utilized to establish the plasma exposure to receptor occupancy relationship .

Result of Action

At estimated receptor occupancies between 30 and 65%, this compound attenuated diazepam-induced spatial learning impairment in rats (Morris water maze), improved executive function in non-human primates (object retrieval), without showing anxiogenic or proconvulsant effects in rats .

Action Environment

The action environment of this compound is primarily the human brain. An exploratory EEG study provided evidence for functional activity of this compound in the human brain . The this compound-induced pharmacodynamic effects, i.e., an increase in theta power (~4 Hz), and a decrease in beta power (~20 Hz) confirm the spectral signature of this compound that has been found previously in healthy volunteers and demonstrate brain circuit engagement .

Propiedades

IUPAC Name |

(1,1-dioxo-1,4-thiazinan-4-yl)-[6-[[3-(4-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]methoxy]pyridin-3-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FN3O5S/c1-14-18(20(24-30-14)15-2-5-17(22)6-3-15)13-29-19-7-4-16(12-23-19)21(26)25-8-10-31(27,28)11-9-25/h2-7,12H,8-11,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCGRFBXVSFAGGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=C(C=C2)F)COC3=NC=C(C=C3)C(=O)N4CCS(=O)(=O)CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FN3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201032402 | |

| Record name | Basmisanil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201032402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

445.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1159600-41-5 | |

| Record name | (1,1-Dioxido-4-thiomorpholinyl)[6-[[3-(4-fluorophenyl)-5-methyl-4-isoxazolyl]methoxy]-3-pyridinyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1159600-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Basmisanil [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1159600415 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Basmisanil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11877 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Basmisanil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201032402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BASMISANIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/788PET5SUA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.